molecular formula C7H2BrN3S B1382305 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile CAS No. 1331742-86-9

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Cat. No. B1382305
CAS RN: 1331742-86-9
M. Wt: 240.08 g/mol
InChI Key: ORLZWSSVSNUQAZ-UHFFFAOYSA-N
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Description

“7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile” is a chemical compound with the molecular weight of 240.08 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The IUPAC name for this compound is “7-bromobenzo[c][1,2,5]thiadiazole-4-carbonitrile” and its InChI code is InChI=1S/C7H2BrN3S/c8-5-2-1-4(3-9)6-7(5)11-12-10-6/h1-2H . The Canonical SMILES representation is C1=C(C2=NSN=C2C(=C1)Br)C#N .


Physical And Chemical Properties Analysis

The melting point of “this compound” is 260°C at N/A mmHg . Its exact mass and monoisotopic mass are 238.91528 g/mol . It has a topological polar surface area of 77.8 Ų .

Scientific Research Applications

Luminescent Materials

  • 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile derivatives have been studied for their luminescent properties. Tao et al. (2011) synthesized new luminescent materials based on 2,1,3-benzothiadiazole with carbazole moieties, demonstrating improved optical properties and thermostability compared to their precursors (Tao et al., 2011).

Photovoltaic Applications

  • These compounds have been investigated for their potential in photovoltaic applications. Chmovzh et al. (2022) studied donor-acceptor-donor structures with 2,1,3-benzothiadiazole as an internal acceptor for applications in dye-sensitized solar cells and organic light emitting diodes (Chmovzh, Kudryashev, & Rakitin, 2022).

Photophysical Properties

Synthesis Methods

  • Pilgram and Skiles (1974) developed methods for preparing 2,1,3-Benzothiadiazolecarbonitriles, highlighting different synthesis pathways for these compounds (Pilgram & Skiles, 1974).

Photochemical Electron Transfer

Electrocatalytic Hydrogen Production

properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrN3S/c8-5-2-1-4(3-9)6-7(5)11-12-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLZWSSVSNUQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1331742-86-9
Record name 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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